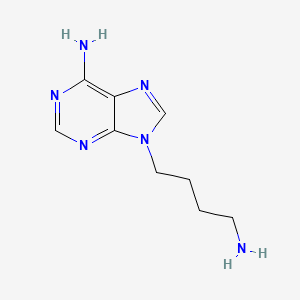

9-(4-aminobutyl)-9H-purin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(4-aminobutyl)-9H-purin-6-amine, also known as agmatine, is a naturally occurring compound derived from the amino acid arginine. It was first discovered in 1910 by Albrecht Kossel. Agmatine is a polyamine that plays a significant role in various biological processes, including neurotransmission, cellular signaling, and metabolic regulation . It is synthesized in the body through the decarboxylation of arginine by the enzyme arginine decarboxylase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-aminobutyl)-9H-purin-6-amine typically involves the decarboxylation of arginine. One common method includes the treatment of cyanamide with N-Boc-1,4-butanediamine, followed by BOC deprotection . This method is efficient and allows for the production of isotopically labeled agmatine, which is useful for studying its pharmacokinetics and bio-distribution .

Industrial Production Methods

Industrial production of agmatine often involves biotechnological techniques due to the limited number of chemical routes available. The existing chemical method involves the treatment of 1,4-diaminobutane and cyanamide . Biotechnological methods include the use of genetically engineered microorganisms to produce agmatine from arginine .

Analyse Des Réactions Chimiques

Types of Reactions

9-(4-aminobutyl)-9H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: Agmatine can be oxidized to form agmatine-aldehyde, which is further converted to guanidinobutyrate.

Reduction: Reduction reactions involving agmatine are less common but can occur under specific conditions.

Substitution: Agmatine can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include diamine oxidase and aldehyde dehydrogenase.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Guanidinobutyrate and urea.

Substitution: Various substituted agmatine derivatives, depending on the reagents used.

Applications De Recherche Scientifique

9-(4-aminobutyl)-9H-purin-6-amine has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various polyamines and other nitrogen-containing compounds.

Biology: Studied for its role in cellular signaling, neurotransmission, and metabolic regulation.

Medicine: Investigated for its potential therapeutic effects, including anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties.

Industry: Utilized in the production of isotopically labeled compounds for research purposes.

Mécanisme D'action

The mechanism of action of 9-(4-aminobutyl)-9H-purin-6-amine involves its interaction with multiple molecular targets:

Neurotransmitter Systems: Agmatine modulates neurotransmitter receptors, including nicotinic, imidazoline, α2-adrenergic, glutamate NMDAr, and serotonin receptors.

Ion Channels: It affects ion channels, influencing cellular excitability and signaling.

Nitric Oxide Synthesis: Agmatine inhibits nitric oxide synthase, reducing the production of nitric oxide.

Polyamine Metabolism: It regulates polyamine metabolism, impacting cell growth and differentiation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Putrescine: Another polyamine involved in cellular growth and differentiation.

Spermidine: A polyamine that plays a role in cellular metabolism and aging.

Spermine: Involved in cellular metabolism and has anti-inflammatory properties.

Uniqueness

9-(4-aminobutyl)-9H-purin-6-amine is unique due to its ability to modulate multiple molecular targets simultaneously, which contributes to its diverse biological effects . Unlike other polyamines, agmatine has been shown to have significant therapeutic potential in various medical conditions, making it a compound of great interest in scientific research .

Propriétés

Formule moléculaire |

C9H14N6 |

|---|---|

Poids moléculaire |

206.25 g/mol |

Nom IUPAC |

9-(4-aminobutyl)purin-6-amine |

InChI |

InChI=1S/C9H14N6/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,1-4,10H2,(H2,11,12,13) |

Clé InChI |

YEZGDZJDOXMCME-UHFFFAOYSA-N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)CCCCN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate](/img/structure/B12947776.png)

![2-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12947784.png)

![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)

![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)

![Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12947857.png)

![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)